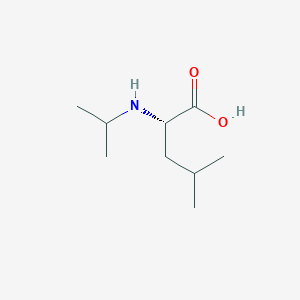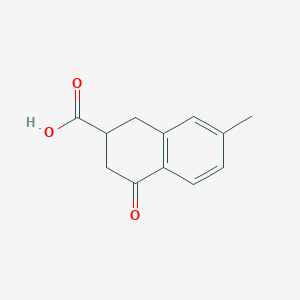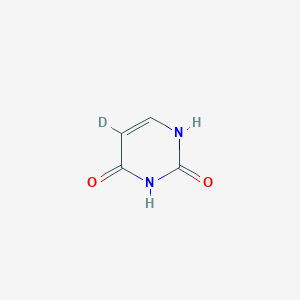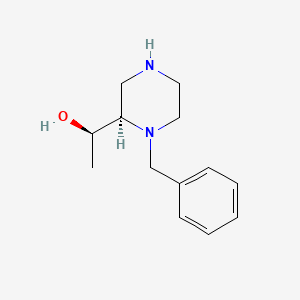
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid
Descripción general
Descripción
“4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid” is a chemical compound with the molecular formula C11H8N2O3 . It is a pyridazinone-containing compound . Pyridazinones have been identified as significantly selective for the thyroid hormone receptor β (THR-β) over thyroid hormone receptor α (THR-α) .
Molecular Structure Analysis
The molecular structure of “4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid” can be represented by the InChI code: 1S/C11H8N2O3/c14-10-5-4-9 (12-13-10)7-2-1-3-8 (6-7)11 (15)16/h1-6H, (H,13,14) (H,15,16) .Aplicaciones Científicas De Investigación
Cardiovascular Applications
One area of interest is the cardiovascular system, where derivatives of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been explored for their potential therapeutic effects. For instance, the dihydropyridazinone derivatives have shown promise as cardiotonic agents. Research by Robertson et al. (1986) highlighted the discovery of specific lactam analogues that exhibited potent positive inotropic effects in dogs, indicating potential applications in managing heart failure (Robertson et al., 1986).
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of compounds structurally related to 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been extensively studied. Zhou et al. (2009) designed and synthesized a series of diaryloxazole analogs, including 3-(4-(4-fluorophenyl)-5-(4-aminosulfonyl-3-fluorophenyl)-oxazole-2-yl)propanoic acid (NC-2142), which demonstrated significant anti-inflammatory and analgesic activities with reduced gastrointestinal side effects compared to traditional NSAIDs (Zhou et al., 2009).
Neuroprotection
Research on neuroprotection has also incorporated derivatives of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid. A study by Iorio et al. (2001) on AIT-082, a derivative of this compound, demonstrated its neuroprotective properties against kainate-induced neuronal injury in rats. AIT-082 showed potential in decreasing kainate-induced mortality and neuronal loss in the hippocampus, indicating its relevance in experimental therapies for neurodegenerative disorders (Iorio et al., 2001).
Vasodilatory Effects
Compounds related to 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been investigated for their vasodilatory effects. Cho et al. (1996) synthesized a series of benzopyran derivatives, including those with a (1,6-dihydro-6-oxopyridazin-3-yl)amino group, which exhibited potent and selective effects on coronary blood flow. This research suggests potential applications in managing cardiovascular conditions like angina pectoris and hypertension (Cho et al., 1996).
Antithrombotic and Hemostatic Effects
The antithrombotic and hemostatic effects of derivatives of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been evaluated in preclinical models. Suleymanov et al. (2003) explored the efficacy and safety of a tissue factor/factor VIIa inhibitor, demonstrating its potential in preventing thrombosis with minimal hemorrhagic complications, providing insights into safer anticoagulant therapies (Suleymanov et al., 2003).
Mecanismo De Acción
The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the thyroid hormone receptor β (THR-β) in the liver . Pyridazinone-containing compounds, such as “4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid”, have been identified as significantly selective for THR-β .
Propiedades
IUPAC Name |
4-(6-oxo-1H-pyridazin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMUCJYMGABRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol](/img/structure/B3119225.png)
![methyl E-2-methoxyimino-2-[(2-methylphenoxymethyl)phenyl]acetate](/img/structure/B3119233.png)









![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)
